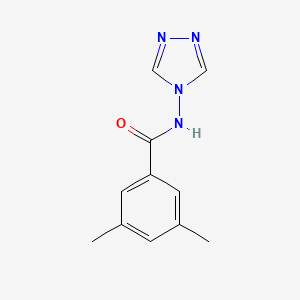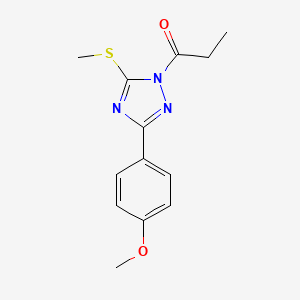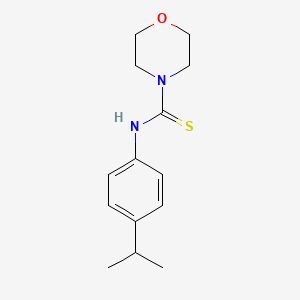![molecular formula C14H17N3O3 B5705012 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as MO-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MO-1 is a benzimidazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Wirkmechanismus
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has also been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for further investigation. However, 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one also has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize and purify. In addition, 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the potential use of 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further investigation is needed to determine the safety and efficacy of 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one in human clinical trials. Another area of interest is the development of new synthetic methods for 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one that are more efficient and cost-effective. Finally, the biological mechanisms underlying the effects of 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one on inflammation, oxidative stress, and neurodegeneration are not yet fully understood, and further research is needed to elucidate these mechanisms.
Synthesemethoden
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with 4-morpholinecarboxaldehyde and acetylacetone. The resulting product is then subjected to a series of purification steps to obtain pure 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one. The synthesis of 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-15-11-4-2-3-5-12(11)17(14(15)19)10-13(18)16-6-8-20-9-7-16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXJBJXDLDKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
